Oxalyl chloride
Overview
Description
Oxalyl Chloride Description
Oxalyl chloride is a chemical compound that has been extensively studied due to its utility in various chemical reactions. It is known for its role as a practical carbon monoxide source for carbonylation reactions, which is a critical process in the synthesis of heterocycles and for various carbonylation reactions such as hydroxy-, alkoxy-, amino-, and reductive carbonylation . The compound has also been used as a Cl atom photolytic precursor in laboratory kinetic and photochemical studies .
Synthesis Analysis
The generation of high-quality carbon monoxide from oxalyl chloride is achieved through its decomposition in an aqueous hydroxide solution . Additionally, a Zn-mediated reduction of oxalyl chloride has been developed as an effective substitute for toxic gaseous CO in palladium-catalyzed carbonylation reactions, providing a safer and more practical approach to producing industrially relevant compounds .
Molecular Structure Analysis
The vibrational spectrum of oxalyl chloride has been recorded and analyzed in various states—solid, liquid, and gaseous. The molecular symmetry of oxalyl chloride in the crystalline state has been interpreted based on C2h molecular symmetry and D2h15 space group symmetry . Furthermore, the conformational behavior of oxalyl chloride has been investigated using advanced computational methods, revealing an extremely flat torsional potential energy surface, which indicates the presence of both trans and gauche conformers with minimal energy differences .
Chemical Reactions Analysis
Oxalyl chloride participates in a range of chemical reactions. It has been used in the presence of anhydrous aluminium chloride to produce aromatic acids from aromatic hydrocarbons, suggesting a method for synthesizing p-alkylbenzoic acids . In photodissociation studies, oxalyl chloride has been shown to yield four fragments upon absorption of one photon, which includes both ground state and spin-orbit excited chlorine atoms and CO molecules . Additionally, oxalyl chloride functions as a C1 carbonyl synthon in palladium-catalyzed carbonylations of organometallic nucleophiles .
Physical and Chemical Properties Analysis
The UV/vis absorption spectrum of oxalyl chloride has been measured, showing considerable structure with observed progressions in the vapor phase and several maxima with small extinction coefficients in the liquid phase . The photodissociation of oxalyl chloride has been studied, revealing the production of ground state and spin-orbit excited chlorine atoms and CO molecules, with detailed state-resolved angular and translational energy distributions . Furthermore, oxalyl chloride reacts with 1,2-glycols in the presence of triethylamine to produce 1,3-dioxolan-2-ones and 1,4-dioxane-2,3-diones, indicating its reactivity with a wide range of acyclic glycols10.
Scientific Research Applications
Detection and Analysis
Oxalyl chloride has been used to develop a fluorescent sensor for the detection of itself and phosgene. This sensor works in a "turn-on" fluorescence mode due to intramolecular cyclization reactions, and it exhibits outstanding selectivity toward oxalyl chloride and phosgene over other agents (Zhang et al., 2017).
Synthesis and Catalysis
Oxalyl chloride has demonstrated versatility as a two-carbon building block for synthesizing organic molecules. A notable application is its use in Zn-mediated reduction, forming CO, which is effective for carbonylation processes in organic synthesis (Markovič et al., 2015). Additionally, it functions as a C1 carbonyl synthon in palladium-catalyzed carbonylations, offering a novel utilization as an alternative source of CO (Rao et al., 2010).
Chemical Properties and Stability
Studies have examined the chemical properties of oxalyl chloride, such as its role as a clean source of chlorine atoms for kinetic studies. Its photolytic properties have been characterized, contributing to our understanding of its behavior under various conditions (Baklanov and Krasnoperov, 2001).
Medicinal Chemistry
Oxalyl chloride has applications in medicinal chemistry. For example, it was used in the synthesis of N,N'-dipalmitoleyl urea and N,N'-dioleyl urea, naturally occurring lipoids identified as inflammatory mediators during fungal infections (Stec and Pecic, 2020).
Environmental and Safety Studies
Due to its toxic nature, oxalyl chloride's interaction with the environment and its safety implications are of interest. Studies have looked into the photoelectron spectrum of oxalyl chloride anions and investigated its structure and spectroscopy (Dauletyarov et al., 2021).
Safety And Hazards
properties
IUPAC Name |
oxalyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2O2/c3-1(5)2(4)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLXHKWHWQRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058822 | |
Record name | Ethanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index] | |
Record name | Ethanedioyl dichloride | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxalyl chloride | |
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Vapor Pressure |
150.0 [mmHg] | |
Record name | Oxalyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16304 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Oxalyl chloride | |
CAS RN |
79-37-8 | |
Record name | Oxalyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Oxalyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanedioyl dichloride | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxalyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.092 | |
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Record name | OXALYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Y96317DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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